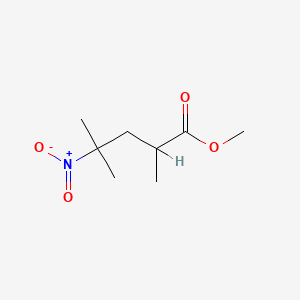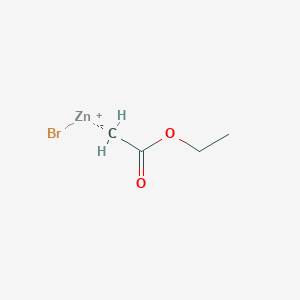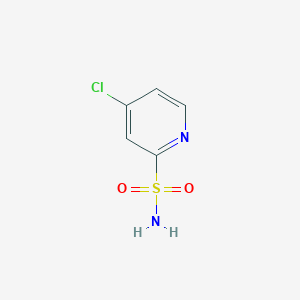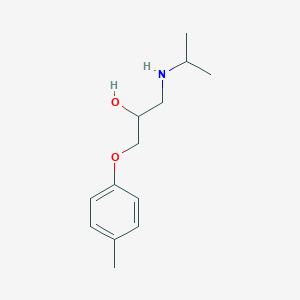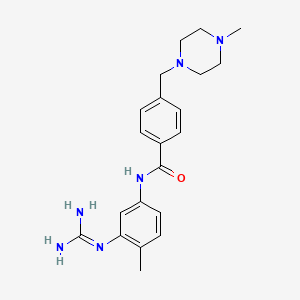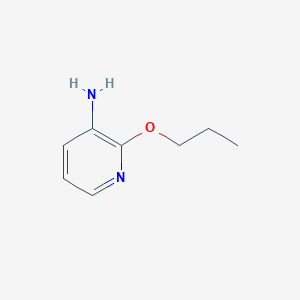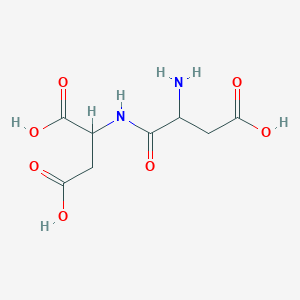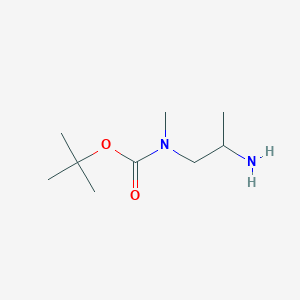
Tert-butyl 2-aminopropyl(methyl)carbamate
Vue d'ensemble
Description
Tert-butyl 2-aminopropyl(methyl)carbamate is a chemical compound with the empirical formula C9H19N2O2 . It is used as a reagent in the synthesis of saturated N-heterocycles . The compound is available in liquid form and is typically stored at temperatures below -20°C .
Synthesis Analysis
The synthesis of Tert-butyl 2-aminopropyl(methyl)carbamate involves a one-step route in tandem with various aldehyde substrates . The synthesis requires mild reaction conditions and aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylates are well tolerated .Molecular Structure Analysis
The molecular weight of Tert-butyl 2-aminopropyl(methyl)carbamate is 477.31 . The InChI key for this compound is IXXRAKGOXZKYBH-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-butyl 2-aminopropyl(methyl)carbamate is used in the synthesis of saturated N-heterocycles . This process involves a one-step route in tandem with various aldehyde substrates .Physical And Chemical Properties Analysis
Tert-butyl 2-aminopropyl(methyl)carbamate has a predicted density of 1.033±0.06 g/cm3 and a predicted boiling point of 349.1±27.0 °C . It is available in liquid form and is typically stored at temperatures below -20°C .Applications De Recherche Scientifique
Pharmaceuticals and Drug Development
Tert-butyl 2-aminopropyl(methyl)carbamate is often used as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects. For instance, it can be used in the synthesis of inhibitors for enzymes like acetylcholinesterase, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer’s .
Chemical Synthesis and Organic Chemistry
In organic chemistry, Tert-butyl 2-aminopropyl(methyl)carbamate serves as a protecting group for amines. Protecting groups are crucial in multi-step synthesis processes as they prevent certain functional groups from reacting while other parts of the molecule are modified. This compound’s stability under various reaction conditions makes it valuable in complex organic syntheses .
Polymer Chemistry
This compound is also utilized in the field of polymer chemistry. It can act as a monomer or a modifying agent in the synthesis of polymers. The presence of the carbamate group can introduce specific properties to the polymers, such as increased thermal stability or altered mechanical properties, which are beneficial in creating advanced materials for industrial applications .
Bioconjugation and Biotechnology
In biotechnology, Tert-butyl 2-aminopropyl(methyl)carbamate is used in bioconjugation techniques. Bioconjugation involves attaching biomolecules to other molecules, such as drugs or probes, to enhance their functionality. This compound can be used to link peptides, proteins, or other biomolecules to various carriers, improving their stability and delivery in biological systems .
Agricultural Chemistry
In agricultural chemistry, derivatives of Tert-butyl 2-aminopropyl(methyl)carbamate are explored for their potential as pesticides or herbicides. The compound’s ability to interfere with specific biological pathways in pests or weeds makes it a candidate for developing new agrochemicals that can protect crops more effectively and sustainably .
Material Science
Material science applications include the use of Tert-butyl 2-aminopropyl(methyl)carbamate in the development of advanced materials. Its incorporation into materials can enhance properties such as durability, resistance to environmental factors, and overall performance. This is particularly useful in creating coatings, adhesives, and other materials that require high performance under demanding conditions .
Mécanisme D'action
Target of Action
Tert-butyl 2-aminopropyl(methyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular processes.
Result of Action
The effects would depend on the compound’s specific targets and the changes induced in these targets .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-aminopropyl(methyl)carbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
Safety and Hazards
Tert-butyl 2-aminopropyl(methyl)carbamate is classified as an Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)6-11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQJKYSTUZVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696728 | |
| Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminopropyl(methyl)carbamate | |
CAS RN |
607380-78-9 | |
| Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




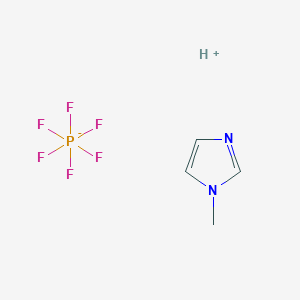


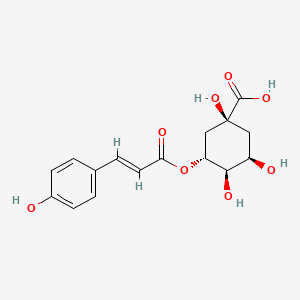
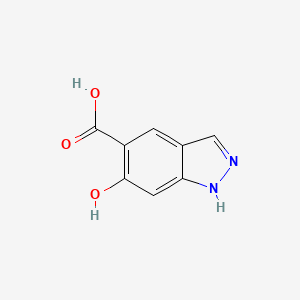
![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)
